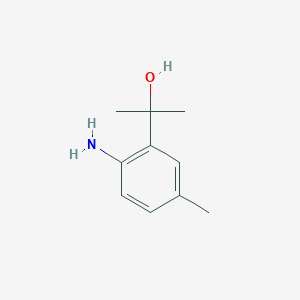

2-(2-Amino-5-methyl-phenyl)-propan-2-ol

Description

Significance of Substituted Phenyl Amino Alcohols in Synthetic Methodologies

Substituted phenyl amino alcohols, a prominent subclass of aromatic amino alcohols, are fundamental building blocks in synthetic organic chemistry. The substituents on the phenyl ring can modulate the electronic properties and steric environment of the molecule, influencing its reactivity and interaction with other chemical entities. These compounds are instrumental in constructing more complex molecular architectures. For instance, they are key precursors in the synthesis of substituted morpholines, which are core structures in many biologically active compounds. nih.gov

The vicinal (1,2-) relationship between the amino and hydroxyl groups is a particularly common and useful motif. Synthetic routes to these structures are of paramount importance, with methods ranging from the ring-opening of epoxides with amines to the asymmetric reductive amination of α-hydroxy ketones. nih.govresearchgate.netscirp.org The development of efficient, stereoselective methods to access these compounds is a major focus of research, as the specific stereochemistry of the amino alcohol is often critical to the biological activity of the final product. frontiersin.orgnih.gov

The following table provides examples of substituted phenyl amino alcohols and highlights their roles in synthesis:

| Compound Name | Role / Application in Synthesis |

| (1R,2S)-Ephedrine | Chiral auxiliary, precursor for pharmaceuticals |

| 2-Amino-2-methyl-1-phenyl-propan-1-ol | Intermediate for chemical synthesis, used in toxicology studies |

| (R)-2-Phenylglycinol | Chiral building block for pharmaceuticals |

| (S)-Propranolol | Beta-blocker, synthesized from amino alcohol precursors |

Overview of Academic Research Trajectories for Related Chemical Entities

Current research on aromatic amino alcohols is dynamic and multifaceted, driven by the continuous demand for novel molecules and more efficient synthetic processes. A significant trajectory involves the development of novel catalytic systems for their synthesis. Recently, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed to produce chiral β-amino alcohols, offering a new pathway from readily available starting materials. westlake.edu.cn Furthermore, biocatalysis, utilizing engineered enzymes like amine dehydrogenases, is emerging as a powerful and environmentally friendly approach for the asymmetric synthesis of chiral amino alcohols from α-hydroxy ketones. nih.govfrontiersin.org

Another major research avenue is the application of these amino alcohols as scaffolds in diversity-oriented synthesis to create libraries of complex and structurally diverse molecules for drug discovery. diva-portal.org Their rigid, well-defined stereochemistry makes them ideal starting points for building molecules with multiple, precisely controlled chiral centers. Research also focuses on incorporating amino alcohol moieties into more complex systems, such as cage-like structures (e.g., norbornane (B1196662) and adamantane (B196018) fragments), to explore their potential as ligands in catalysis and to study their biological activities. researchgate.net The synthesis of derivatives of compounds like 2-amino-5-methylphenol (B193566) to explore antibacterial properties is another active area of investigation. globalresearchonline.net

Scope and Objectives of Research on 2-(2-Amino-5-methyl-phenyl)-propan-2-ol

The specific compound, this compound, also known as 4-methyl-2-(2-hydroxypropan-2-yl)aniline, is a substituted aromatic amino alcohol. While extensive, detailed research dedicated solely to this molecule is not widely present in the surveyed scientific literature, its structural features suggest several potential research objectives based on the established value of related compounds.

As a member of the substituted phenyl amino alcohol family, the primary objectives for investigating this compound would likely include:

Synthetic Utility: A key goal would be to explore its utility as a synthetic intermediate. The presence of a primary aromatic amine, a tertiary alcohol, and a substituted phenyl ring offers multiple points for chemical modification. Research would likely focus on its use in synthesizing novel heterocyclic systems or as a precursor for more complex molecules.

Ligand Development: The chiral potential (if resolved into its enantiomers) or its capacity as a bidentate ligand (coordinating through the nitrogen and oxygen atoms) makes it a candidate for applications in catalysis. Research would aim to synthesize metal complexes of this ligand and evaluate their effectiveness in asymmetric synthesis or other catalytic transformations.

Biological Activity Screening: Given that many amino alcohols exhibit biological activity, a logical research objective would be to screen this compound and its derivatives for potential pharmacological properties. Its structure could be compared to known bioactive molecules to guide this exploration.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-(2-amino-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO/c1-7-4-5-9(11)8(6-7)10(2,3)12/h4-6,12H,11H2,1-3H3 |

InChI Key |

BRIJGTQYKMNOPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(C)(C)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2 2 Amino 5 Methyl Phenyl Propan 2 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. study.com For 2-(2-amino-5-methyl-phenyl)-propan-2-ol, the most logical disconnection involves the carbon-carbon bonds attached to the tertiary alcohol carbon. The tertiary alcohol functional group is a key strategic point for disconnection. libretexts.org

A primary retrosynthetic disconnection can be made at the bond between the benzylic carbon and one of the methyl groups, suggesting a Grignard reaction as the corresponding forward synthetic step. organic-chemistry.orgyoutube.com This disconnection leads to a ketone precursor, 2-amino-5-methylacetophenone, and a methyl Grignard reagent (CH₃MgBr). This approach is advantageous as it utilizes a common and well-established method for the formation of tertiary alcohols. libretexts.org

A further disconnection of the 2-amino-5-methylacetophenone precursor can be envisioned through a Friedel-Crafts acylation of a protected 4-methylaniline (p-toluidine) derivative. This two-step retrosynthetic pathway provides a clear and feasible route to the target molecule from simple starting materials.

Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions

| Disconnection | Precursors | Forward Synthetic Reaction |

| C-C bond of the tertiary alcohol | 2-Amino-5-methylacetophenone, Methyl Grignar Reagent | Grignard Reaction |

| C-C bond of the acetophenone | 4-Methylaniline (p-toluidine), Acetyl Chloride/Acetic Anhydride | Friedel-Crafts Acylation |

Targeted Synthetic Routes via Novel Precursors

Based on the retrosynthetic analysis, a targeted synthetic route can be proposed. The synthesis would commence with the protection of the amino group of 4-methylaniline to prevent side reactions during the subsequent Friedel-Crafts acylation.

Convergent and Divergent Synthetic Pathways

A convergent synthesis approach could involve the parallel synthesis of the aromatic ketone precursor and the organometallic reagent, which are then combined in a final step. For instance, various substituted anilines could be functionalized to create a library of ketone precursors, while different Grignard reagents could be prepared separately.

A divergent synthesis strategy could start from a common intermediate, such as a protected 4-methylaniline, which could then be subjected to different acylating agents to generate a variety of ketone precursors. These precursors could then be reacted with the same Grignard reagent to produce a range of related tertiary alcohols.

Role of Functional Group Interconversions (FGIs)

Functional group interconversions (FGIs) are crucial throughout the proposed synthesis. Key FGIs include:

Protection and Deprotection of the Amino Group: The amino group in the starting 4-methylaniline is nucleophilic and would interfere with both the Friedel-Crafts acylation and the Grignard reaction. Therefore, it must be protected, for example, as an amide or a carbamate. After the addition of the Grignard reagent, the protecting group must be removed to yield the final product.

Formation of the Grignard Reagent: The conversion of methyl bromide to methylmagnesium bromide is a critical FGI that generates the necessary nucleophile for the key C-C bond-forming step.

Ketone Synthesis: The Friedel-Crafts acylation represents the conversion of an arene to an aryl ketone, a key transformation in building the carbon skeleton of the target molecule.

Asymmetric and Stereoselective Synthesis Approaches

Since this compound is a chiral molecule, its synthesis in an enantiomerically pure form requires asymmetric or stereoselective methods. The construction of the chiral tertiary alcohol center is a significant challenge in organic synthesis.

Chiral Auxiliary-Mediated Transformations

One established method for controlling stereochemistry is the use of a chiral auxiliary. acs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to the nitrogen atom of the 2-amino-5-methylacetophenone precursor.

For example, a chiral oxazolidinone auxiliary, as popularized by David A. Evans, could be formed by reacting the amino group with a chiral amino alcohol derivative. wikipedia.org The bulky chiral auxiliary would then sterically hinder one face of the ketone, directing the incoming Grignard reagent to the opposite face, thus leading to the formation of one enantiomer of the tertiary alcohol in excess. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Table 2: Examples of Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Type of Transformation | Typical Diastereomeric Excess (de) |

| Evans Oxazolidinones | Aldol and Alkylation Reactions | >95% |

| Pseudoephedrine | Alkylation of Amides | >98% |

| Samp/Ramp Hydrazones | Alkylation of Aldehydes and Ketones | >95% |

Enantioselective Catalysis in Construction of Stereocenters

An alternative and more atom-economical approach is the use of enantioselective catalysis. eurekaselect.comacs.org This method involves the use of a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of chiral tertiary alcohols, this can be achieved through the enantioselective addition of organometallic reagents to ketones.

Recent advancements have led to the development of chiral ligands that can be used in conjunction with organometallic reagents, such as Grignard reagents or organozinc reagents, to achieve high enantioselectivity. nih.govelsevierpure.com For the synthesis of this compound, a chiral ligand could coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment around the nucleophile. This chiral complex would then preferentially attack one face of the prochiral ketone, leading to the formation of the desired enantiomer of the product.

Table 3: Selected Chiral Ligands for Enantioselective Addition to Ketones

| Ligand | Metal | Substrate Scope | Typical Enantiomeric Excess (ee) |

| TADDOL | Ti | Aryl and Aliphatic Ketones | 80-98% |

| BINOL | Zn, Ti, Al | Aryl Ketones | 90-99% |

| Salen | Cr, Co | Various Ketones | 85-99% |

| (-)-Sparteine | Mg (with Grignard Reagents) | Ketones | 70-95% |

The development of efficient and highly selective catalytic systems for the asymmetric synthesis of tertiary alcohols remains an active area of research. researchsolutions.com The application of such methodologies to the synthesis of this compound would provide a more sustainable and efficient route to this chiral molecule.

Biocatalytic Strategies for Enantiopure Intermediates

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. For a chiral molecule like this compound, where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even harmful, biocatalysis offers a powerful approach to obtain enantiopure intermediates. Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional levels of enantio- and regioselectivity under mild conditions.

Lipase-Catalyzed Kinetic Resolution:

One prominent biocatalytic strategy is the kinetic resolution of a racemic intermediate, such as a precursor alcohol or ester. Lipases are a versatile class of enzymes capable of catalyzing the hydrolysis or transesterification of esters in a stereoselective manner. For instance, a racemic mixture of a precursor like 2-(2-nitro-5-methyl-phenyl)-propan-2-ol could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

A study on the kinetic resolution of aryloxy-propan-2-yl acetates via lipase-catalyzed hydrolysis demonstrated the effectiveness of this approach. Lipases such as Amano lipase AK from Pseudomonas fluorescens and lipase from Candida antarctica B (CAL-B) have shown high efficiency in resolving similar racemic acetates, achieving high enantiomeric excess (>99%) for both the remaining acetate and the hydrolyzed alcohol mdpi.com. This methodology could be adapted for an acetylated precursor of this compound.

Table 1: Hypothetical Lipase Screening for Kinetic Resolution of a Precursor Acetate

| Enzyme Source | Conversion (%) | Enantiomeric Excess of Alcohol (ee, %) | Enantiomeric Excess of Acetate (ee, %) |

| Pseudomonas cepacia | 48 | 95 (R) | 92 (S) |

| Candida antarctica B | 50 | >99 (R) | >99 (S) |

| Pseudomonas fluorescens | 45 | 98 (R) | 97 (S) |

| Thermomyces lanuginosus | 42 | 93 (R) | 90 (S) |

Transaminase-Mediated Asymmetric Synthesis:

Another powerful biocatalytic tool is the use of transaminases (TAs) for the asymmetric synthesis of chiral amines from prochiral ketones mdpi.comwhiterose.ac.uk. In a potential synthetic route to this compound, a key intermediate could be a chiral amine. A prochiral ketone, such as 1-(2-amino-5-methylphenyl)ethan-1-one, could be a substrate for a transaminase. By using an appropriate amine donor, such as isopropylamine, and a stereocomplementary (R)- or (S)-selective transaminase, the desired enantiomer of the corresponding chiral amine can be synthesized with high enantiomeric excess mdpi.comrsc.org. The mechanism of transaminase-catalyzed reactions involves a pyridoxal 5'-phosphate (PLP) cofactor that facilitates the transfer of an amino group from an amine donor to the ketone substrate mdpi.com.

Recent advances in protein engineering have expanded the substrate scope of transaminases, making them applicable to a wider range of bulky ketones, which is relevant for the synthesis of highly substituted compounds like this compound whiterose.ac.uk.

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, minimizing side products, and improving yields. Two key transformations in a plausible synthetic route are the formation of the tertiary alcohol via a Grignard reaction and the reduction of a nitro group to an amine.

Mechanism of Grignard Reaction:

A common method for synthesizing tertiary alcohols is the reaction of a ketone with a Grignard reagent. In the synthesis of this compound, a potential precursor is 2-amino-5-methylacetophenone. The reaction of this ketone with methylmagnesium bromide (CH₃MgBr) would yield the desired tertiary alcohol.

The mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone organic-chemistry.orgbyjus.comchemistrysteps.com. This addition results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol masterorganicchemistry.comyoutube.com.

Figure 1: Proposed Mechanism for the Grignard Reaction

Where Ar = 2-amino-5-methylphenyl

It is important to note that Grignard reagents are also strong bases, and the presence of acidic protons, such as the amine group in 2-amino-5-methylacetophenone, can lead to side reactions. Therefore, protection of the amino group prior to the Grignard reaction may be necessary to achieve high yields chemistrysteps.com.

Mechanism of Nitro Group Reduction:

The conversion of a nitro group to an amine is a fundamental transformation in the synthesis of aromatic amines. A plausible precursor for this compound is 2-(2-nitro-5-methyl-phenyl)-propan-2-ol. The reduction of the nitro group can be achieved using various reagents, with catalytic hydrogenation or the use of metals in acidic media being common methods wikipedia.orgmasterorganicchemistry.com.

The mechanism of nitroarene reduction is a stepwise process involving multiple intermediates. In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of a catalyst (e.g., Pd/C, PtO₂), where it reacts with hydrogen. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine nih.gov.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages | Disadvantages |

| H₂, Pd/C | 1-4 atm H₂, RT, Ethanol | High yield, clean reaction | Flammable H₂ gas, catalyst cost |

| Fe, HCl | Reflux | Inexpensive | Stoichiometric waste, harsh conditions |

| SnCl₂, HCl | RT | Mild conditions | Stoichiometric tin waste |

| NaBH₄, Catalyst | Varies | Milder than metal/acid | Catalyst may be expensive |

The choice of reducing agent can be critical to avoid unwanted side reactions, especially in the presence of other functional groups.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key principles include atom economy, the use of safer solvents, and the development of catalytic rather than stoichiometric processes nih.gov.

Atom Economy:

Green Solvents and Catalysis:

The choice of solvents is a major consideration in green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The development of syntheses that utilize greener solvents, such as water, ethanol, or supercritical fluids, is a key goal tandfonline.comchemrxiv.org. For instance, recent research has focused on developing microwave-assisted synthesis of anilines in the absence of organic solvents tandfonline.com.

The use of catalysts is another cornerstone of green chemistry. Catalytic reactions are often more efficient and generate less waste than stoichiometric reactions mdpi.comnih.gov. In the reduction of the nitro group, catalytic hydrogenation is a greener alternative to the use of stoichiometric metals like iron or tin, as it produces only water as a byproduct.

Table 3: Comparison of Synthetic Steps based on Green Chemistry Metrics

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle Addressed |

| Nitro Reduction | Fe/HCl | Catalytic Hydrogenation (H₂/Pd/C) | Waste reduction, use of catalysis |

| Solvent Use | Dichloromethane, Toluene | Water, Ethanol, or solvent-free | Use of safer solvents |

| Amine Synthesis | Multi-step with protecting groups | Direct amination, biocatalysis | Atom economy, step economy |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.

Molecular Structure, Conformational Dynamics, and Stereochemical Aspects of 2 2 Amino 5 Methyl Phenyl Propan 2 Ol

Theoretical Conformational Analysis and Energy Landscapes

The conformational flexibility of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol is primarily dictated by the rotation around several key single bonds: the C(phenyl)-C(propanol) bond and the C-O and C-N bonds of the propanol (B110389) and amino groups, respectively. Understanding the preferred three-dimensional arrangement of the molecule requires a theoretical exploration of its potential energy surface.

Computational chemistry provides powerful tools to map out these energy landscapes. By employing methods such as Density Functional Theory (DFT) or ab initio calculations, it is possible to calculate the potential energy of the molecule for a wide range of conformations. The results of such calculations are typically visualized as a multi-dimensional plot where the energy of the system is charted against the torsional angles of the rotatable bonds.

The energy landscape for this compound would likely reveal several low-energy minima, corresponding to stable conformations, separated by energy barriers, which represent the transition states between these conformers. The relative energies of these minima determine the equilibrium populations of the different conformations. Key factors influencing the conformational preferences include steric hindrance between the bulky tert-butanol (B103910) group and the substituents on the phenyl ring, as well as the stabilizing effects of intramolecular hydrogen bonding.

Table 1: Key Torsional Angles for Conformational Analysis

| Torsional Angle | Description | Expected Influence on Conformation |

| C(1)-C(2)-C(propanol)-O | Rotation of the hydroxyl group | Influences hydrogen bonding possibilities and steric interactions with the amino group. |

| C(1)-C(2)-C(propanol)-C(methyl) | Rotation of the propanol backbone | Determines the overall shape of the molecule and steric clash with the phenyl ring. |

| C(1)-C(2)-N-H | Rotation of the amino group | Affects the geometry of intramolecular hydrogen bonding with the hydroxyl group. |

Note: This table represents a theoretical framework for the conformational analysis of this compound. Specific values would require dedicated computational studies.

Stereoisomeric Forms and Their Separation Methodologies

The molecular structure of this compound contains a stereogenic center at the carbon atom of the propan-2-ol group that is attached to the phenyl ring. This carbon is bonded to four different groups: the phenyl ring, a hydroxyl group, and two methyl groups. However, since two of the substituents on this carbon are identical methyl groups, the molecule itself is achiral and does not exhibit enantiomerism.

If one of the methyl groups were to be replaced by a different substituent, the resulting molecule would be chiral and exist as a pair of enantiomers. For such chiral amino alcohols, the separation of the racemic mixture into its constituent enantiomers is a critical process in many applications, particularly in the pharmaceutical industry.

Several methodologies are available for the resolution of racemic amino alcohols:

Chiral Chromatography: This is a powerful and widely used technique. It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers, can be employed. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common modalities for chiral separations. chromatographyonline.comchromatographyonline.com Crown ether-based CSPs have shown particular promise for the separation of racemic compounds containing a primary amino group. chromatographyonline.com

Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer. Enantioselective acylation or enzymatic reactions are common examples of kinetic resolution.

Diastereomeric Crystallization: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent.

Table 2: Comparison of Chiral Separation Techniques for Amino Alcohols

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, analytical and preparative scale. | Cost of chiral columns, method development can be time-consuming. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. | Can provide high enantiomeric excess. | Maximum theoretical yield for one enantiomer is 50%, requires a suitable chiral catalyst. |

| Diastereomeric Crystallization | Formation and separation of diastereomeric salts. | Can be cost-effective for large-scale separations. | Requires a suitable resolving agent, can be labor-intensive, may not be applicable to all compounds. |

Intramolecular Interactions and Hydrogen Bonding Networks

The presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond donor and acceptor) in close proximity on the molecule allows for the formation of intramolecular hydrogen bonds. This interaction is expected to play a significant role in stabilizing certain conformations of this compound.

The most likely intramolecular hydrogen bond would occur between the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom of the amino group (O-H···N). The formation of this hydrogen bond would create a pseudo-six-membered ring, which is an energetically favorable arrangement.

The strength of this intramolecular hydrogen bond is influenced by several factors:

Geometry: The distance and angle between the donor (O-H) and acceptor (N) atoms are crucial. The conformational flexibility of the molecule allows it to adopt a geometry that optimizes this interaction.

Substituent Effects: The electron-donating methyl group at the para-position to the amino group on the phenyl ring can slightly increase the electron density on the nitrogen atom, potentially strengthening its hydrogen bond acceptor capability.

Solvent Effects: In polar solvents, intermolecular hydrogen bonding with solvent molecules can compete with and potentially disrupt the intramolecular hydrogen bond.

Spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, can be used to study intramolecular hydrogen bonding. The O-H stretching frequency in the infrared spectrum is sensitive to hydrogen bonding. A shift to a lower frequency (red shift) compared to a non-hydrogen-bonded O-H group is indicative of intramolecular hydrogen bond formation.

Solid-State Structural Investigations (e.g., X-ray Crystallography of Derivatives)

While no specific X-ray crystallographic data for this compound is publicly available, the solid-state structure of its derivatives can provide valuable insights into the packing arrangements and intermolecular interactions in this class of compounds.

In a hypothetical crystal structure of this compound, one would expect to observe both intramolecular O-H···N hydrogen bonds, as discussed above, and intermolecular N-H···O and/or O-H···N hydrogen bonds, leading to the formation of chains, sheets, or more complex three-dimensional networks. The presence of the methyl group on the phenyl ring could also influence the crystal packing through van der Waals interactions.

Advanced Spectroscopic Characterization and Computational Studies of 2 2 Amino 5 Methyl Phenyl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2-(2-Amino-5-methyl-phenyl)-propan-2-ol, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework and insights into the electronic environment of each nucleus.

The ¹H NMR spectrum is predicted to display distinct signals corresponding to each unique proton environment. The aromatic region would show signals for the three protons on the phenyl ring. The proton at C6 (ortho to the amino group) and the proton at C4 (ortho to the methyl group) would likely appear as doublets, while the proton at C3 (ortho to the propanol (B110389) group) would be a doublet of doublets, with chemical shifts influenced by the electron-donating effects of the amino and methyl groups. The primary amine (NH₂) protons and the tertiary alcohol (OH) proton would appear as singlets, though their chemical shifts can be variable and dependent on solvent, concentration, and temperature. The six protons of the two methyl groups in the propan-2-ol moiety are chemically equivalent and would yield a sharp singlet, while the methyl group on the phenyl ring would produce another distinct singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing a unique resonance for each carbon atom in a different electronic environment. The spectrum would feature ten distinct signals: six for the aromatic carbons (three substituted and three proton-bearing), one for the quaternary carbon of the propan-2-ol group bearing the hydroxyl group, two signals for the methyl carbons of the propan-2-ol and the phenyl substituents, and one for the carbon atom attached to the amino group.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ar-H (C3-H) | 6.8 - 7.2 | d | 1H |

| Ar-H (C4-H) | 6.6 - 6.9 | dd | 1H |

| Ar-H (C6-H) | 6.5 - 6.8 | d | 1H |

| -NH₂ | 3.5 - 4.5 | s (broad) | 2H |

| -OH | 1.5 - 2.5 | s (broad) | 1H |

| Ar-CH₃ | 2.2 - 2.4 | s | 3H |

| C(CH₃)₂ | 1.4 - 1.6 | s | 6H |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Ar-C (C1) | 125 - 135 |

| Ar-C (C2-NH₂) | 140 - 148 |

| Ar-C (C3) | 128 - 132 |

| Ar-C (C4) | 115 - 125 |

| Ar-C (C5-CH₃) | 128 - 138 |

| Ar-C (C6) | 110 - 120 |

| C(CH₃)₂ | 70 - 78 |

| C(CH₃)₂ | 30 - 35 |

| Ar-CH₃ | 20 - 25 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. The O-H stretch of the tertiary alcohol would appear as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the primary amine would be visible as two distinct, sharp peaks in the 3300-3500 cm⁻¹ range. The aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations are expected in the 1500-1620 cm⁻¹ region. The C-O stretching of the tertiary alcohol would produce a strong band between 1150 and 1250 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. Strong Raman signals would be expected for the aromatic ring breathing modes and the C-C skeletal vibrations.

Interactive Table 3: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch | Tertiary Alcohol | 3200-3600 (broad, strong) | Weak |

| N-H Stretch | Primary Amine | 3300-3500 (two sharp bands, medium) | Medium |

| C-H Stretch | Aromatic | 3000-3100 (medium) | Strong |

| C-H Stretch | Aliphatic (CH₃) | 2850-2980 (strong) | Strong |

| C=C Stretch | Aromatic Ring | 1500-1620 (medium-strong) | Strong |

| N-H Bend | Primary Amine | 1580-1650 (medium) | Weak |

| C-O Stretch | Tertiary Alcohol | 1150-1250 (strong) | Weak |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation

Electronic spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its aromatic system. The substituted benzene (B151609) ring acts as a chromophore, and its absorption is modified by the presence of the amino (-NH₂) and hydroxyl (-OH) groups, which act as auxochromes. These electron-donating groups cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Typically, two main absorption bands are expected, corresponding to the π → π* transitions. A strong absorption band (the E2-band) is predicted around 230-250 nm, and a weaker, more structured band (the B-band) is expected at longer wavelengths, likely around 280-300 nm. The exact position and intensity of these bands can be influenced by solvent polarity.

Aromatic amines are often fluorescent, and thus this compound is expected to exhibit fluorescence. Upon excitation at a wavelength near its longest-wavelength absorption maximum (~290 nm), an emission spectrum at a longer wavelength would be observed. The fluorescence quantum yield and the precise emission wavelength would be sensitive to the molecular environment, including solvent polarity and pH.

Mass Spectrometry (MS/MS, HRMS) for Fragmentation Pathways and Exact Mass Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. For this compound (molecular formula C₁₀H₁₅NO), the calculated monoisotopic mass is 165.1154 g/mol . An experimental HRMS measurement confirming this mass would validate the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) would induce fragmentation, providing structural clues. The molecular ion peak ([M]⁺) at m/z = 165 might be observed. A very common and prominent fragmentation for tertiary alcohols is the alpha-cleavage, involving the loss of a methyl radical (•CH₃). This would result in a highly stable, resonance-delocalized cation at m/z = 150 ([M-15]⁺), which would likely be the base peak. libretexts.orglibretexts.org Other potential fragmentations include the loss of water ([M-18]⁺) from the molecular ion, leading to a peak at m/z = 147, and cleavage of the bond between the phenyl ring and the propanol group.

Interactive Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 150 | [C₉H₁₂NO]⁺ | Alpha-cleavage: Loss of •CH₃ |

| 147 | [C₁₀H₁₃N]⁺ | Loss of H₂O |

| 121 | [C₈H₉N]⁺ | Loss of (CH₃)₂COH radical |

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations provide theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, properties, and spectroscopic behavior. Density Functional Theory (DFT) is a particularly effective method for such investigations. materialsciencejournal.org

DFT calculations, using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and analyze the electronic structure of this compound. researchgate.net

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical to understanding electronic transitions and reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly on the nitrogen atom and the π-system of the ring. The LUMO is anticipated to be a π* orbital distributed over the aromatic ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter; a smaller gap suggests higher reactivity and corresponds to lower energy electronic transitions, which aligns with the absorption of UV-Vis light. researchgate.netyoutube.com

Calculations of the molecular electrostatic potential (MEP) and Mulliken charge distribution would reveal the charge distribution across the molecule. These analyses would highlight the electronegative character of the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack and sites for hydrogen bonding.

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which is invaluable for interpreting experimental results or when such data is unavailable. nih.govruc.dk

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govnih.gov These theoretical values can aid in the assignment of complex experimental spectra.

Vibrational Spectra: DFT calculations can compute the harmonic vibrational frequencies corresponding to IR and Raman spectra. ijsred.com The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. These calculations also provide the theoretical intensities of each vibrational mode, aiding in the assignment of the experimental FT-IR and Raman bands.

Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations. materialsciencejournal.orgijsred.com This allows for the prediction of the λmax values in the UV-Vis absorption spectrum, providing a theoretical basis for the observed electronic transitions.

By integrating these computational approaches with experimental spectroscopy, a comprehensive and robust characterization of this compound can be achieved.

Reaction Pathway Analysis and Transition State Modeling

Information regarding the computational analysis of reaction pathways and the modeling of transition states for this compound is not currently documented in scientific literature. Such studies would typically involve quantum chemical calculations to map potential energy surfaces for specific reactions, identify transition state geometries, and calculate activation energies. Without experimental or theoretical studies focused on this specific molecule, no data can be presented.

Molecular Dynamics Simulations for Dynamic Behavior

There are no available molecular dynamics (MD) simulation studies focused on this compound. MD simulations are used to understand the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and aggregation properties. This type of analysis requires specific force field parameters and simulation setups tailored to the molecule of interest. As no such research has been published, a detailed account of its dynamic behavior based on MD simulations cannot be provided.

Chemical Reactivity and Functional Diversification of 2 2 Amino 5 Methyl Phenyl Propan 2 Ol

Reactions at the Primary Amino Group

The primary amino group attached to the aromatic ring is a potent nucleophile and a site for various electrophilic substitution reactions. Its reactivity is influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Acylation, Alkylation, and Arylation Reactions

Acylation: The primary amino group of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction, typically carried out in the presence of a base like pyridine to neutralize the liberated acid, results in the formation of the corresponding amide. The reaction converts the basic amino group into a neutral amide functionality, which can alter the compound's chemical properties and serve as a protective group.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. More advanced methods, such as hydrogen-borrowing catalysis, enable the use of alcohols as alkylating agents, providing a greener alternative to traditional methods that use alkyl halides.

Arylation: The introduction of an aryl group onto the nitrogen atom (N-arylation) is a key transformation in the synthesis of many pharmaceuticals and materials. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orgacsgcipr.orglibretexts.org This method allows for the coupling of the primary amine with a variety of aryl halides or triflates under relatively mild conditions, using a palladium catalyst and a suitable phosphine ligand. wikipedia.orgacsgcipr.orgorganic-chemistry.org

Table 1: Examples of N-Functionalization Reactions

| Reaction Type | Reagent/Catalyst System | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-acetyl derivative (Amide) |

| Alkylation | Methyl iodide | N-methyl & N,N-dimethyl derivatives |

| Arylation | Aryl bromide, Pd catalyst, Phosphine ligand | N-aryl derivative (Diaryl amine) |

Condensation Reactions and Schiff Base Formation

The primary amino group can condense with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netresearchgate.net The formation of a Schiff base from the closely related compound 2-amino-5-methylphenol (B193566) has been reported, indicating that this compound would behave similarly. acs.org These Schiff bases are versatile intermediates in their own right, finding application in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. researchgate.netresearchgate.net

Cyclization Reactions involving the Amino Functionality

The ortho-disposition of the amino and the 2-hydroxypropyl substituents on the phenyl ring makes this molecule an excellent precursor for various cyclization reactions to form N-heterocycles. One of the most significant applications is in the synthesis of substituted quinolines. Through a metal-catalyzed dehydrogenative coupling process, 2-aminoaryl alcohols can react with ketones or other alcohols to yield quinoline derivatives. acs.orgnih.govresearchgate.net This transformation involves the initial oxidation of the amino alcohol, followed by condensation and cyclization. acs.orggoogle.com Various catalysts, including those based on nickel and cobalt, have been shown to be effective for this transformation, which releases benign by-products like water and hydrogen gas. acs.orgresearchgate.net

Table 2: Catalytic Systems for Quinoline Synthesis from 2-Aminoaryl Alcohols

| Catalyst System | Coupling Partner | Reaction Conditions | Reference |

|---|---|---|---|

| Nickel catalyst, tBuONa | Ketones or Secondary Alcohols | Toluene, 120-135 °C | acs.org |

| Co(OAc)₂·4H₂O | Ketones | Ligand-free | researchgate.net |

| Mg-Al hydrotalcite | Ketones | - | google.com |

Reactions at the Tertiary Hydroxyl Group

The tertiary hydroxyl group is generally less reactive than primary or secondary alcohols due to steric hindrance. However, its benzylic position can facilitate certain reactions, particularly those involving carbocation intermediates.

Derivatization to Ethers and Esters

Esterification: The direct esterification of tertiary alcohols is often challenging due to their propensity to undergo elimination in the presence of strong acids. However, high conversions can be achieved by reacting the alcohol with an acid anhydride using specific catalysts. sci-hub.se For instance, reusable solid catalysts like montmorillonite K-10 clay have been successfully used for the esterification of tertiary alcohols like α,α-dimethyl benzyl alcohol with acetic anhydride, yielding the corresponding ester with high selectivity. sci-hub.se Another strategy involves the in-situ formation of benzotriazole esters from carboxylic acids, which then efficiently react with the tertiary alcohol in the presence of a base like DMAP. nih.gov

Etherification: The formation of ethers from tertiary benzylic alcohols can also be accomplished under specific catalytic conditions. Iron(III) chloride has been used to catalyze the cross-etherification of tertiary benzylic alcohols. nih.govorgsyn.org However, these reactions can sometimes lead to self-coupling products (symmetrical ethers) due to the stability of the intermediate tertiary benzylic carbocation. acs.org

Table 3: Conditions for Derivatization of Tertiary Benzylic Alcohols

| Derivative | Reagent | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Ester | Acetic Anhydride | Montmorillonite K-10 | High conversion, reusable solid catalyst. sci-hub.se |

| Ester | Carboxylic Acid/HOBt/EDC | DMAP or Hydrotalcite | Forms activated benzotriazole ester intermediate. nih.govrasayanjournal.co.in |

| Ether | Alcohols | FeCl₃ or FeCl₂/ligand | Catalytic formation of symmetrical or unsymmetrical ethers. nih.govorgsyn.org |

Oxidation and Reduction Pathways

Reduction: The functional groups in this compound are largely in a reduced state. The primary application of reduction in the synthesis of this type of molecule is often in the preparation of the starting material itself, for example, through the reduction of a corresponding nitro compound. sci-hub.se For instance, 2-aminobenzyl alcohols can be synthesized by the catalytic hydrogenation of 2-nitrobenzaldehydes or the chemical reduction of anthranilic acid. rasayanjournal.co.in The tertiary alcohol and primary amino group in the target molecule are stable to many common reducing agents, such as sodium borohydride, which would typically be used to reduce other functional groups that might be present in more complex derivatives.

Dehydration Reactions

The tertiary alcohol functionality of this compound is susceptible to dehydration under acidic conditions. However, rather than simple elimination to form an external alkene, the reaction is dominated by an intramolecular cyclization process. The proximity of the nucleophilic amino group to the carbocation generated upon loss of water facilitates a rapid ring-closing reaction.

Various catalysts have been employed to promote this type of reaction, highlighting the industrial and synthetic importance of this transformation. These catalysts are designed to facilitate the dehydration step under specific conditions to maximize the yield of the desired dihydroquinoline product.

Table 1: Catalytic Systems for Dihydroquinoline Synthesis via Aniline-Acetone Condensation

| Catalyst System | Reaction Temperature | Notes | Reference(s) |

|---|---|---|---|

| Hydrogen Fluoride (HF) and Boron Trifluoride (BF₃) | 80–150 °C | Provides high yield of the monomeric product. | google.com |

| Metal-modified 12-tungstophosphoric acid on γ-Al₂O₃ | Not specified | Heterogeneous catalyst allowing for easier recovery. | researchgate.net |

The product of this intramolecular dehydration-cyclization, 2,2,7-trimethyl-1,2-dihydroquinoline, is a valuable compound, with the broader class of 2,2,4-trimethyl-1,2-dihydroquinolines being used as antioxidants and polymer stabilizers. wikipedia.org

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the amino (-NH₂) group and the methyl (-CH₃) group. wikipedia.org The third substituent, a 2-propan-2-ol group, is also weakly activating. The directing effects of these substituents determine the regioselectivity of substitution reactions.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director. libretexts.orgunizin.org

Methyl Group (-CH₃): This is a moderately activating group and an ortho, para-director. libretexts.org

2-Propan-2-ol Group (-C(CH₃)₂OH): As an alkyl group, it is weakly activating and an ortho, para-director.

The positions on the aromatic ring are influenced by these groups as follows (numbering starts at the carbon bearing the 2-propan-2-ol group):

Position 3: ortho to the -NH₂ group, meta to the -CH₃ group.

Position 4: para to the -NH₂ group, ortho to the -CH₃ group.

Position 6: ortho to the -NH₂ group and ortho to the -C(CH₃)₂OH group.

The directing effects of the amino and methyl groups are cooperative, strongly activating positions 4 and 6. The amino group is the most powerful activating group, and its influence will dominate the reaction's regioselectivity. organicchemistrytutor.com While both positions 4 and 6 are electronically favored, position 6 is subject to significant steric hindrance from the adjacent bulky 2-propan-2-ol group. Therefore, electrophilic attack is most likely to occur at position 4.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-2-(2-amino-5-methyl-phenyl)-propan-2-ol |

| Halogenation | Br⁺, Cl⁺ | 4-Bromo-[or 4-Chloro-]-2-(2-amino-5-methyl-phenyl)-propan-2-ol |

| Sulfonation | SO₃ | 4-(1-Hydroxy-1-methylethyl)-5-methyl-2-aminobenzenesulfonic acid |

Metal Complexation Chemistry and Ligand Design

The presence of both an amino group (a soft Lewis base) and a hydroxyl group (a hard Lewis base) allows this compound to function as a versatile ligand in coordination chemistry. Amino alcohols are well-known for their ability to form stable complexes with a wide variety of transition metals. researchgate.net

The most common coordination mode for amino alcohol ligands involves chelation through both the nitrogen and oxygen atoms to a central metal ion. researchgate.netwikipedia.org This N,O-bidentate coordination results in the formation of a thermodynamically stable five-membered chelate ring. wikipedia.org The deprotonation of the hydroxyl group can lead to the formation of neutral complexes with metal ions in a +2 oxidation state.

The stoichiometry of the resulting metal complexes is dependent on the coordination number and geometry of the metal ion. For metal ions that favor octahedral geometry, such as Co(II) and Ni(II), a 2:1 ligand-to-metal ratio is common, leading to complexes with the general formula [M(L)₂], where L represents the deprotonated ligand. For metals preferring square planar or tetrahedral geometries, such as Cu(II) or Zn(II), 2:1 complexes are also frequently observed. mdpi.comuobaghdad.edu.iq

Table 3: Plausible Metal Complexes and Their Geometries

| Metal Ion | Plausible Stoichiometry (Ligand:Metal) | Likely Geometry |

|---|---|---|

| Copper(II) | 2:1 | Distorted Square Planar |

| Cobalt(II) | 2:1 | Tetrahedral or Octahedral |

| Nickel(II) | 2:1 | Square Planar or Octahedral |

| Zinc(II) | 2:1 | Tetrahedral |

Metal complexes derived from N,O-bidentate ligands are of significant interest for their applications in catalysis. mdpi.com The combination of a hard oxygen donor and a softer nitrogen donor allows for fine-tuning of the electronic properties of the metal center, which in turn influences its catalytic performance. The chiral center that can be generated upon coordination can also be exploited in asymmetric catalysis.

While specific catalytic applications for complexes of this compound are not extensively documented, analogous systems have shown activity in various transformations. For instance, transition metal complexes with amino acid and carboximidate ligands have been successfully used as catalysts for C-C bond-forming reactions, such as the Henry reaction, and in asymmetric C-H activation and transfer hydrogenation reactions. mdpi.comias.ac.in The steric and electronic environment provided by the this compound ligand could be beneficial for controlling the selectivity and efficiency of such catalytic processes.

Formation of Novel Derivatives and Analogues

The functional groups of this compound serve as handles for the synthesis of a wide array of new derivatives and analogues. These transformations can target the amino group, the hydroxyl group, or the aromatic ring.

Reactions at the Amino Group:

Schiff Base Formation: The primary amino group can readily undergo condensation with various aldehydes and ketones to form the corresponding imines (Schiff bases). globalresearchonline.netnih.gov These derivatives are themselves important ligands for forming new metal complexes.

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides yields stable amide or sulfonamide derivatives, which can alter the electronic properties of the aromatic ring.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines.

Reactions at the Hydroxyl Group:

Esterification: The tertiary alcohol can be converted to an ester, although this may require forcing conditions.

Etherification: Formation of ethers can be achieved, for example, through a Williamson ether synthesis, though steric hindrance may be a challenge.

Reactions involving both Amino and Hydroxyl Groups:

Oxazine Formation: In a reaction analogous to the dehydration-cyclization, reaction with aldehydes or ketones can lead to the formation of 1,3-benzoxazine derivatives.

These derivatization strategies allow for the systematic modification of the parent molecule to produce a library of compounds with tailored physical, chemical, and biological properties. researchgate.net

Table 4: Potential Derivatization Reactions

| Functional Group | Reagent | Product Type |

|---|---|---|

| Amino (-NH₂) | Aldehyde (R-CHO) | Schiff Base (Imine) |

| Amino (-NH₂) | Acyl Chloride (R-COCl) | Amide |

| Aromatic Ring | Nitrating Mixture (HNO₃/H₂SO₄) | Nitro Derivative |

Exploration of 2 2 Amino 5 Methyl Phenyl Propan 2 Ol As a Chemical Platform

Applications in Chiral Ligand and Catalyst Design

The presence of both an amino and a hydroxyl group in a chiral framework makes 2-(2-Amino-5-methyl-phenyl)-propan-2-ol an attractive scaffold for the design of chiral ligands and catalysts. These ligands can coordinate with metal centers to form catalysts that drive enantioselective transformations.

Chiral β-amino alcohols, a class of compounds to which this compound belongs, are well-established as effective ligands in a variety of asymmetric catalytic reactions. mdpi.comnih.gov The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal center, creating a rigid chiral environment that influences the stereochemical outcome of a reaction.

For instance, ruthenium complexes derived from chiral β-amino alcohols have demonstrated high efficiency in the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with good to excellent enantioselectivities. mdpi.com The steric and electronic properties of the ligand, which can be fine-tuned by modifying the substituents on the aromatic ring and the amino alcohol backbone, play a crucial role in determining the catalyst's activity and selectivity. While specific studies detailing the use of this compound in this context are not extensively documented in publicly available literature, its structural similarity to known effective ligands suggests its potential for similar applications.

Table 1: Examples of Asymmetric Transformations using Chiral Amino Alcohol Ligands

| Reaction Type | Metal Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Transfer Hydrogenation of Ketones | Ruthenium (II) | Chiral Alcohols | Up to 99% |

| Addition of Diethylzinc to Aldehydes | Titanium (IV) | Chiral Alcohols | Up to 98% |

| Asymmetric Alkylation of Aldehydes | Zinc (II) | Chiral Alcohols | Up to 95% |

| Asymmetric Epoxidation of Alkenes | Vanadium (IV) | Chiral Epoxides | Up to 96% |

Note: This table represents the general utility of chiral amino alcohol ligands and is not specific to this compound due to a lack of specific literature.

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their recyclability and applicability in industrial processes. The amino and hydroxyl functionalities of this compound provide convenient handles for anchoring catalytic species onto various supports, such as polymers or inorganic materials like silica and magnetic nanoparticles. nih.gov

For example, a chiral β-amino alcohol catalyst has been successfully anchored onto functionalized magnetite nanoparticles. researchgate.net This immobilized catalyst demonstrated good activity and enantioselectivity in the asymmetric addition of dialkylzinc reagents to aldehydes and could be easily recovered using a magnet for reuse. researchgate.net This approach combines the high selectivity of homogeneous catalysis with the practical advantages of heterogeneous catalysis. Although direct examples involving this compound are not readily found, the principles of immobilization are broadly applicable to this molecule.

Building Block for Complex Organic Scaffolds

The structural features of this compound make it a valuable building block for the synthesis of more complex and biologically relevant molecules, including natural product intermediates and heterocyclic compounds.

Amino alcohols are common structural motifs found in a wide array of natural products with diverse biological activities. researchgate.net The synthesis of these complex molecules often relies on the use of smaller, chiral building blocks that can be elaborated into the final target. While the direct use of this compound as an intermediate in a specific natural product synthesis is not prominently reported, its potential is evident. Diversity-oriented synthesis strategies often employ versatile building blocks like amino acetophenones to generate libraries of natural product analogs for drug discovery. mdpi.com The structural framework of this compound could similarly be exploited in such synthetic endeavors.

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. tandfonline.comtandfonline.com The amino group of this compound can serve as a key nucleophile in cyclization reactions to form a variety of heterocyclic rings. For instance, the condensation of amino-functionalized precursors with carbonyl compounds is a common strategy for the synthesis of heterocycles like pyrazoles, imidazoles, and diazepines. tandfonline.com Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of these nitrogen-containing heterocycles. tandfonline.com The presence of the hydroxyl group in this compound offers additional possibilities for forming oxygen-containing heterocycles or for further functionalization of the resulting nitrogen heterocycles. Heterocycles are recognized as ubiquitous building blocks in the creation of both natural and synthetic medicinal compounds and functional materials. mdpi.com

Advanced Materials Research and Functional Polymers

The incorporation of specific functional groups into polymers is a key strategy for designing advanced materials with tailored properties. Amino-functionalized polymers, for example, have a wide range of applications, including as curing agents, in coatings, and for biomedical purposes. google.com The synthesis of such polymers can be challenging, and often involves the post-polymerization modification of existing polymers. google.com

The this compound molecule, with its reactive amino and hydroxyl groups, can be envisioned as a monomer for the synthesis of novel functional polymers. For example, it could be incorporated into polyesters or polyamides through condensation polymerization. The resulting polymers would possess pendant chiral amino alcohol moieties, which could impart unique properties such as chirality, hydrophilicity, and the ability to coordinate with metal ions. Such functional polymers could find applications in areas like chiral separations, catalysis, and the development of biocompatible materials. nih.gov

Monomer in Polymerization Reactions

The presence of a primary amine group on the aromatic ring allows this compound to function as a monomer in step-growth polymerization, particularly in the synthesis of aromatic polyamides (aramids). nih.govanrvrar.in Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govmdpi.com

The synthesis of polyamides from this monomer would typically involve a polycondensation reaction with a suitable diacyl chloride, such as terephthaloyl chloride or isophthaloyl chloride. mdpi.comwikipedia.org This reaction, often carried out at low temperatures, results in the formation of strong amide linkages (-CO-NH-) that constitute the polymer backbone. nih.govresearchgate.net

The specific structure of this compound is expected to impart distinct properties to the resulting polyamide. The bulky propan-2-ol group attached to the phenyl ring would likely disrupt the close packing of polymer chains. While aramids are known for their high crystallinity and rigidity, which can lead to poor solubility, the introduction of such bulky pendant groups is a known strategy to enhance solubility and processability without significantly compromising thermal stability. nih.govresearchgate.net This makes the resulting polymers more amenable to processing from solution for applications like films and coatings. nsf.gov

The tertiary hydroxyl group is generally less reactive than a primary or secondary alcohol and may remain as a pendant functional group along the polymer chain. This opens possibilities for post-polymerization modification, where the hydroxyl groups can be used to graft other molecules, crosslink the polymer chains, or alter the material's surface properties. acs.orgacs.org

Table 1: Projected Properties of a Polyamide Derived from this compound and Terephthaloyl Chloride

| Property | Projected Value/Characteristic | Rationale |

| Glass Transition Temperature (Tg) | 230-260 °C | The rigid aromatic backbone contributes to a high Tg, typical for aramids. nih.gov |

| Thermal Stability (Td10%) | > 450 °C (in N2) | Aromatic polyamides exhibit excellent thermal stability due to strong covalent bonds and intermolecular forces. mdpi.com |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | The bulky tertiary alcohol group disrupts chain packing, increasing free volume and improving solubility. nih.gov |

| Mechanical Strength | High Tensile Strength | The aromatic rings in the polymer backbone provide significant rigidity and strength. anrvrar.inwikipedia.org |

| Inherent Viscosity | 0.60–0.95 dL/g | Indicates the formation of a high molecular weight polymer, which is crucial for good mechanical properties. researchgate.net |

Surface Modification Agents

The bifunctional nature of this compound, possessing both an amino group and a hydroxyl group, makes it a candidate for use as a surface modification agent or adhesion promoter. caplinq.combcd-chemie.de Such molecules can form a chemical bridge between an inorganic substrate (like metal, glass, or silica) and an organic polymer coating or adhesive, thereby enhancing interfacial adhesion. specialchem.com

The mechanism of action would involve the interaction of one or both of the functional groups with the substrate surface. The hydroxyl group can form strong hydrogen bonds or even covalent siloxane bonds (Si-O-C) with surfaces rich in hydroxyl groups, such as glass and silicon wafers. bcd-chemie.degoogle.com Simultaneously, the aromatic amine group can interact with or react with the overlaying polymer matrix. For example, the amine group can react with epoxy resins, isocyanates in polyurethanes, or carboxylic acid groups in other polymers, forming a durable covalent bond at the interface. caplinq.comcd-bioparticles.com

The presence of both functionalities on a single molecule allows for a robust and stable interfacial layer. The aromatic ring and the methyl group contribute to the molecule's hydrophobic character, which can be used to control the surface energy and wettability of a substrate. By forming a self-assembled monolayer or a thin film on a surface, this compound could be used to alter properties such as hydrophobicity, corrosion resistance, and biocompatibility. soton.ac.ukmdpi.com

Table 2: Potential Effects of Surface Treatment with this compound

| Substrate | Polymer Coating | Expected Outcome | Mechanism of Adhesion |

| Glass (SiO2) | Epoxy Resin | Improved adhesion and durability | Hydroxyl groups of the agent bond with surface silanols; amine group reacts with the epoxy resin. bcd-chemie.desoton.ac.uk |

| Aluminum (Al2O3) | Polyurethane | Enhanced resistance to delamination | Hydroxyl groups interact with the metal oxide surface; amine group reacts with isocyanate groups. caplinq.com |

| Silicon Wafer | Photoresist | Modified surface energy for uniform coating | Formation of a thin film that alters the hydrophobicity of the silicon surface. |

| Titanium Alloy | Polyamide-imide | Increased bond strength for high-temperature applications | The agent creates a thermally stable interfacial layer, bonding with both the metal oxide and the polymer. caplinq.com |

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to Organic Chemistry

Based on its structure, the primary contribution of 2-(2-Amino-5-methyl-phenyl)-propan-2-ol to organic chemistry would be as a versatile building block and synthetic intermediate. The molecule's value is derived from the presence of two distinct functional groups on an aromatic scaffold, which can be manipulated either independently or concertedly to construct more complex molecular architectures.

Substituted anilines are foundational materials in the synthesis of a wide range of products, including dyes, polymers, and pharmaceuticals. echemi.comnbinno.comresearchgate.net The amino group on the phenyl ring of the target compound can undergo a variety of classical transformations. Similarly, the tertiary alcohol provides another reactive site for different chemical modifications. The spatial relationship of these groups could also allow for unique intramolecular reactions or confer specific conformational properties to larger molecules.

Table 1: Potential Contributions of this compound

| Feature | Potential Contribution in Organic Chemistry |

|---|---|

| Amino Group | Serves as a precursor for diazonium salts, enabling Sandmeyer-type reactions. Can be acylated, alkylated, or used in coupling reactions to form amides, sulfonamides, and other derivatives. echemi.com |

| Tertiary Alcohol | Can act as a leaving group under acidic conditions to form a stable tertiary carbocation, facilitating elimination or substitution reactions. Can be converted into ethers or esters. |

| Aromatic Ring | The electron-donating amino group activates the ring for electrophilic aromatic substitution, directing incoming groups to the ortho and para positions. |

| Bifunctionality | Potential for synthesis of heterocyclic compounds through intramolecular cyclization. Could act as a bidentate ligand for metal catalysts. |

Identification of Remaining Challenges and Research Gaps

The principal challenge surrounding this compound is the significant gap in the scientific literature. There is a notable absence of established and optimized synthetic protocols, comprehensive characterization data, and studies on its reactivity and potential applications. This lack of foundational knowledge is a major barrier to its utilization in synthetic or medicinal chemistry.

Key research gaps include:

Synthesis: A high-yield, scalable, and cost-effective synthesis has not been reported. Plausible routes, such as the addition of a methyl Grignard reagent to 2-amino-5-methylacetophenone, require experimental validation and optimization. Protecting group strategies for the amine may be necessary, adding steps and complexity.

Characterization: Complete spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and physical properties (melting point, solubility, pKa) are unavailable. This information is critical for confirming its structure and predicting its behavior.

Reactivity Profile: The chemical behavior of the compound is unexplored. Studies are needed to understand the interplay between the amino and hydroxyl groups. For instance, the electronic effects of the 2-hydroxypropyl-2-yl group on the basicity and nucleophilicity of the amino group are unknown.

Application Vacuum: There are no documented applications for this compound. Its potential in areas like materials science (e.g., as a monomer for specialty polymers) or as a scaffold in drug discovery remains entirely speculative. acs.org

Table 2: Identified Research Gaps for this compound

| Research Area | Specific Unaddressed Aspects |

|---|---|

| Synthesis & Manufacturing | Lack of an optimized, high-yield synthetic route. Scalability and economic feasibility are unknown. |

| Physicochemical Properties | No available data on melting point, boiling point, solubility, or spectroscopic signatures (NMR, IR, MS). |

| Chemical Reactivity | The reactivity of both the amine and alcohol functional groups has not been studied. Potential for intramolecular reactions is unconfirmed. |

| Potential Applications | No screening has been performed for biological activity, catalytic potential, or utility as a polymer precursor. |

Proposed Directions for Future Academic Investigations

The existing research gaps provide a clear roadmap for future academic inquiry. A systematic investigation of this compound would establish the fundamental knowledge required for its potential application.

Proposed future research directions are:

Development of Synthetic Methodologies: A primary focus should be the development and optimization of a reliable synthetic route. A comparative study of different approaches, such as the Grignard reaction versus organolithium reagents on 2-amino-5-methylacetophenone (with and without N-protection), would be highly valuable.

Comprehensive Characterization: Once synthesized, the compound must be fully characterized using modern analytical techniques. This includes detailed 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, infrared spectroscopy, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Exploration of Chemical Reactivity: Systematic studies should be undertaken to map the reactivity of the compound. This would involve derivatizing the amino group (e.g., acylation, diazotization) and the hydroxyl group (e.g., etherification, elimination) to create a library of new molecules. The potential for intramolecular cyclization under various conditions should also be explored.

Screening for Bioactivity and Material Properties: The synthesized compound and its derivatives should be screened for potential applications. Given that many aniline and amino alcohol derivatives possess biological activity, screening against various pharmacological targets (e.g., enzymes, receptors) could be fruitful. echemi.comnih.gov Furthermore, its potential as a monomer for creating novel polyamides, polyurethanes, or epoxy resins could be investigated.

Table 3: Proposed Future Research Directions

| Research Phase | Objective | Key Methodologies |

|---|---|---|

| Phase 1: Synthesis | To establish an efficient and scalable synthesis. | Grignard reaction, organolithium chemistry, protecting group strategies, reaction optimization. |

| Phase 2: Characterization | To fully determine the compound's structure and physical properties. | NMR, IR, Mass Spectrometry, X-ray crystallography, melting point determination. |

| Phase 3: Reactivity | To map the chemical behavior and create a library of derivatives. | Acylation, alkylation, diazotization, etherification, elimination, and cyclization reactions. |

| Phase 4: Application | To identify potential uses for the compound and its derivatives. | Biological activity screening, polymerization trials, evaluation as a chemical ligand. |

By addressing these fundamental questions, the scientific community can determine the true value and place of this compound within the broader landscape of organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Amino-5-methyl-phenyl)-propan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. For example, nucleophilic substitution or catalytic coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the amino group at the 2-position. The methyl group at the 5-position can be introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies. Key conditions include:

- Use of anhydrous solvents (e.g., THF, DMF) to prevent side reactions with the hydroxyl and amino groups .

- Catalysts such as palladium complexes for cross-coupling reactions .

- Temperature control (e.g., 60–80°C) to balance reaction rate and byproduct formation .

Q. What analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : H NMR detects aromatic protons (δ 6.5–7.5 ppm), hydroxyl (δ 1.5–2.5 ppm, broad), and methyl groups (δ 2.3–2.5 ppm) . C NMR confirms quaternary carbons in the propan-2-ol moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO: 165.23 g/mol) and fragments associated with the phenyl-propanol backbone .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) identifies impurities, while differential scanning calorimetry (DSC) determines melting point consistency (reported mp: 32–34°C for analogs) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials to prevent oxidation of the amino group .

- Safety : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. Incompatible with strong oxidizers (e.g., HNO, KMnO) .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence the compound’s physicochemical properties?

- Key Findings :

- Electron-Donating Effects : The 2-amino group increases solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding, while the 5-methyl group enhances lipophilicity (logP ≈ 1.2) .

- Steric Effects : Substituents at the 2-position hinder rotational freedom, affecting crystallinity and melting point ranges (e.g., analogs with bromine at 2-position show higher mp due to increased van der Waals interactions) .

- Comparative Data :

| Compound | Boiling Point (°C) | Melting Point (°C) | logP |

|---|---|---|---|

| This compound | 202 (predicted) | 32–34 (observed) | 1.2 |

| 2-(4-Methylphenyl)-propan-2-ol | 219 | 32–34 | 1.5 |

| 2-(2-Bromophenyl)-propan-2-ol | 202 | 45–47 | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.